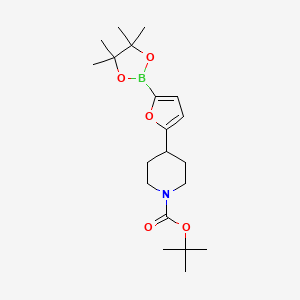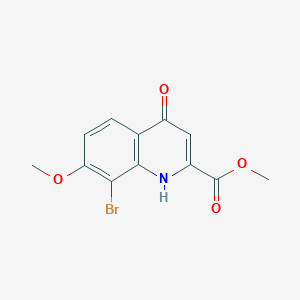
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, which are then subjected to bromination to introduce the bromine atom at the 8th position.
Hydroxylation and Methoxylation: Subsequent reactions introduce the hydroxyl and methoxy groups at the 4th and 7th positions, respectively.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, hydroxylation, and esterification reactions, often using catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Quinolinecarboxylic acid, 8-hydroxy-4-methoxy-, methylester
- 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-, methylester
- 2-Quinolinecarboxylic acid, 8-bromo-7-methoxy-, methylester
Uniqueness
2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester is unique due to the specific combination of functional groups (bromo, hydroxy, methoxy, and ester) on the quinoline scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H10BrNO4 |
|---|---|
Poids moléculaire |
312.12 g/mol |
Nom IUPAC |
methyl 8-bromo-7-methoxy-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-17-9-4-3-6-8(15)5-7(12(16)18-2)14-11(6)10(9)13/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
HVFIOFWOTNYPBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


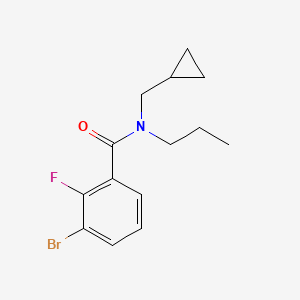
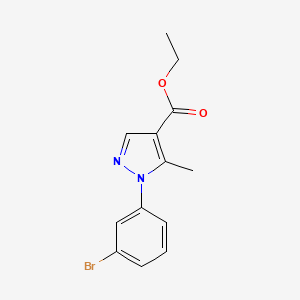
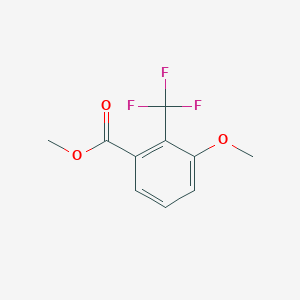
![{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol](/img/structure/B15092382.png)
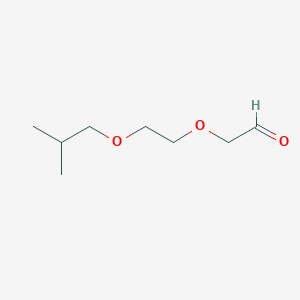
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
![4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)
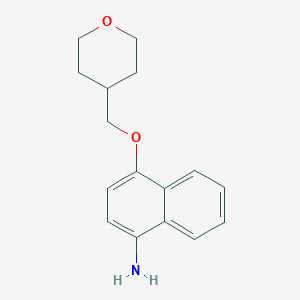
![2-Propanol, 1,3-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B15092408.png)
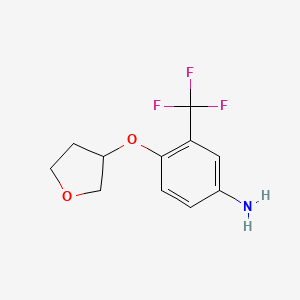
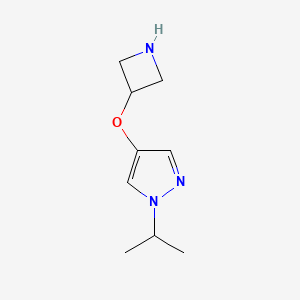

![11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15092438.png)
